

Scillascilloside B-1 CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Scillascilloside B-1*

Cat. No.: *B1162306*

[Get Quote](#)

Scillascilloside B-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scillascilloside B-1 is a naturally occurring triterpene glycoside isolated from the plant *Scilla scilloides*. While research on this specific compound is limited, the genus *Scilla* is known for a variety of bioactive molecules with potential pharmacological applications. This technical guide provides a comprehensive overview of the available information on **Scillascilloside B-1**, including its chemical identity. Due to the scarcity of specific data for **Scillascilloside B-1**, this document also presents information on the known biological activities of its source organism and related compounds, alongside generalized experimental protocols relevant to the study of such natural products.

Chemical Identity

Scillascilloside B-1 has been identified and characterized with the following properties.

Property	Value	Citation
CAS Number	2023822-41-3	
Molecular Formula	C ₄₀ H ₆₄ O ₁₃	
Molecular Weight	752.93 g/mol	
Source Organism	Scilla scilloides (Barnardia japonica)	[1]

Biological Context and Potential Activities

Direct experimental studies on the biological activity of **Scillascilloside B-1** are not extensively available in the public domain. However, the source plant, *Scilla scilloides*, has traditional uses that suggest potential therapeutic effects. It has been used in folk medicine to promote blood circulation and as an analgesic and anti-inflammatory agent[\[1\]](#).

Research on the genus *Scilla* and other related scillascillosides has revealed a range of biological activities, which may suggest potential areas of investigation for **Scillascilloside B-1**. These activities include:

- Anti-inflammatory Effects: Extracts of *Scilla scilloides* have demonstrated inhibitory effects on lipoxygenase and hyaluronidase, enzymes associated with inflammation.
- Antimicrobial Properties: Other compounds isolated from *Scilla* species have shown activity against various microbes.
- Cytotoxic Activity: Certain scillascillosides have been evaluated for their potential to inhibit the growth of cancer cell lines.

Further research is required to determine if **Scillascilloside B-1** exhibits any of these biological activities.

Experimental Protocols

Specific experimental protocols for the biological evaluation of **Scillascilloside B-1** have not been published. However, standard assays can be employed to investigate its potential

bioactivities. Below is a generalized protocol for assessing the in vitro cytotoxicity of a natural compound like **Scillascilloside B-1** using a colorimetric assay.

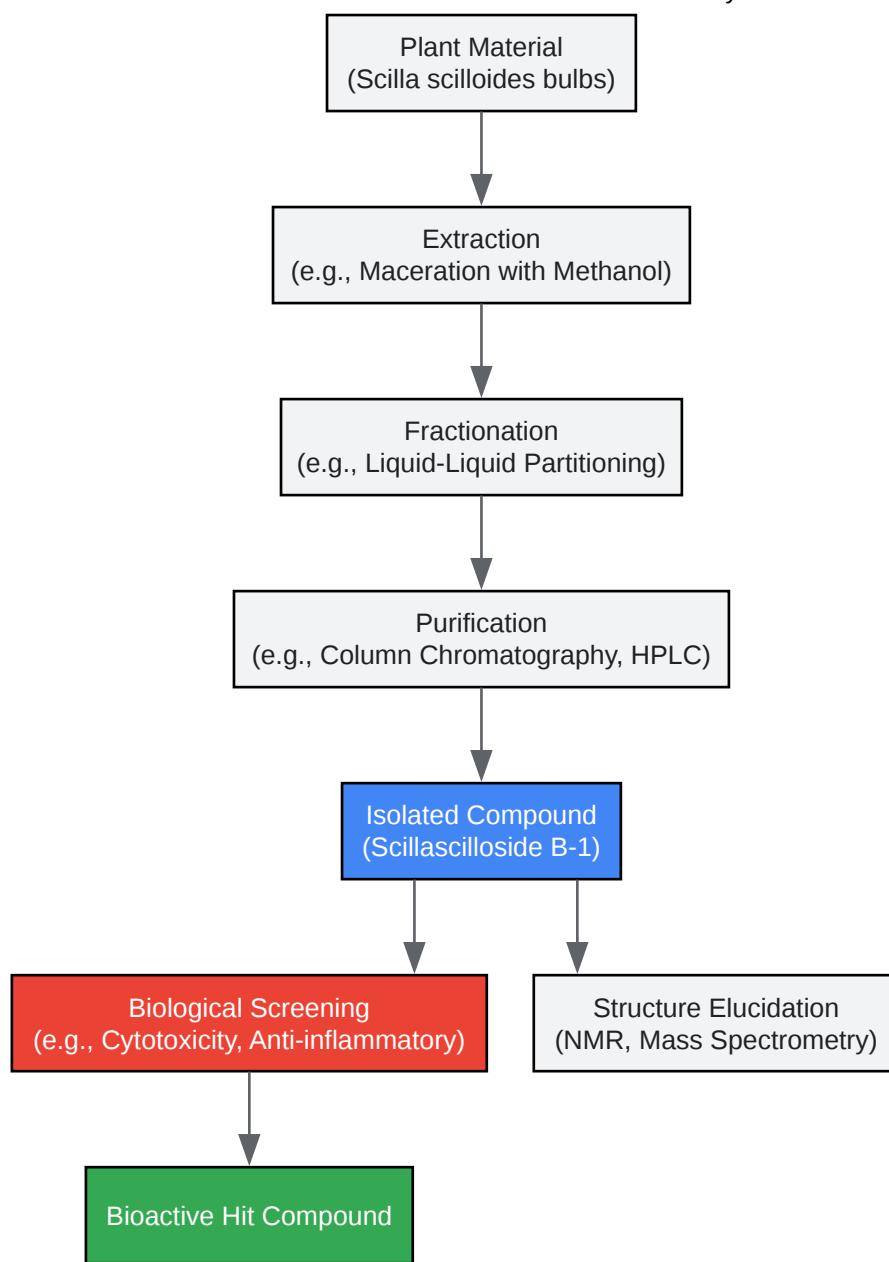
In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Scillascilloside B-1** against a selected cancer cell line.

Materials:

- **Scillascilloside B-1**
- Human cancer cell line (e.g., HeLa, A549)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate Buffered Saline (PBS)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO2 incubator
- Microplate reader

Procedure:


- **Cell Culture:** Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

- Cell Seeding: Once the cells reach 80-90% confluence, detach them using Trypsin-EDTA, and seed them into 96-well plates at a density of 5×10^3 cells per well. Allow the cells to adhere overnight.
- Compound Treatment: Prepare a stock solution of **Scillascilloside B-1** in DMSO. Make serial dilutions of the compound in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 μ M). Replace the medium in the wells with the medium containing the different concentrations of **Scillascilloside B-1**. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubation: Incubate the plates for 48-72 hours.
- MTT Assay: After incubation, add 20 μ L of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software.

Workflow for Bioactive Compound Discovery

The following diagram illustrates a general workflow for the isolation and screening of bioactive compounds from a natural source like *Scilla scilloides*.

General Workflow for Natural Product Discovery

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the isolation and bioactivity screening of natural compounds.

Conclusion

Scillascilloside B-1 is a defined chemical entity with a known structure, CAS number, and molecular formula. While its specific biological activities remain to be thoroughly investigated, its origin from *Scilla scilloides*, a plant with a history in traditional medicine, suggests that it may

possess interesting pharmacological properties. The provided generalized experimental protocol and discovery workflow offer a framework for future research into the potential therapeutic applications of this and other related natural products. Further studies are essential to elucidate the bioactivity profile and mechanism of action of **Scillascilloside B-1**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Scillascilloside B-1 CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1162306#scillascilloside-b-1-cas-number-and-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com